2'-Anilino-3'-chloro-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
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Overview
Description
EINECS 287-237-5, also known as tris(2-chloro-1-methylethyl) phosphate, is a chemical compound widely used as a flame retardant. It is a member of the organophosphorus family and is commonly found in various industrial applications due to its effectiveness in reducing flammability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction can be represented as follows:
POCl3+3C3H8O→C9H18Cl3O4P+3HCl
Industrial Production Methods
In industrial settings, the production of tris(2-chloro-1-methylethyl) phosphate involves large-scale reactors where phosphorus oxychloride and isopropanol are continuously fed into the system. The reaction is catalyzed by a suitable acid catalyst, and the product is purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted phosphates with various functional groups.
Scientific Research Applications
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.
Mechanism of Action
The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid upon heating, which promotes the formation of a char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion and reducing the release of flammable gases. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation.
Comparison with Similar Compounds
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardancy and material compatibility. It is less volatile compared to some other flame retardants, making it suitable for use in a wide range of applications without significantly affecting the physical properties of the materials it is added to.
Properties
CAS No. |
85443-45-4 |
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Molecular Formula |
C30H25ClN2O3 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2'-anilino-3'-chloro-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H25ClN2O3/c1-3-33(4-2)20-14-15-23-27(16-20)35-28-18-25(31)26(32-19-10-6-5-7-11-19)17-24(28)30(23)22-13-9-8-12-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 |
InChI Key |
MWQVWKAVNPGBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)Cl)NC6=CC=CC=C6 |
Origin of Product |
United States |
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